N-Boc-O-benzyl-L-serine DCHA
Description
Significance of Protected L-Serine Derivatives in Contemporary Organic Synthesis
Protected L-serine derivatives are fundamental components in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. chemicalbook.com Serine's hydroxyl side chain allows for post-translational modifications in nature, and in synthetic chemistry, it provides a site for specific chemical alterations. Protecting this hydroxyl group, along with the alpha-amino group, is essential to prevent unwanted side reactions during the controlled, stepwise assembly of peptide chains. chemicalbook.com
The use of protected amino acids like N-Boc-O-benzyl-L-serine enables the synthesis of complex peptides and even small proteins for research and therapeutic purposes. ottokemi.com These synthetic peptides are vital for studying protein structure and function, developing new drugs, and creating vaccines. ottokemi.comtcichemicals.com For instance, derivatives of serine are key components in various pharmacologically active drugs, including antibacterial, antiviral, and antitumor agents. chemicalbook.com
Furthermore, protected serine derivatives are instrumental in the creation of "unnatural" amino acids (UAAs). tcichemicals.comsigmaaldrich.com By modifying the protected side chain, chemists can introduce novel functionalities into peptides, which can enhance their stability, selectivity, and bioactivity. tcichemicals.comcdhfinechemical.com This has significant implications for drug development, where modified peptides can overcome some of the limitations of natural peptides, such as rapid degradation in the body. wikipedia.org The ability to incorporate these custom-designed building blocks has expanded the toolkit of medicinal chemists, opening new avenues for creating therapeutics with improved properties. tcichemicals.comthermofisher.com
Historical Context of N- and O-Protection Strategies in Amino Acid Chemistry
The field of peptide synthesis is fundamentally reliant on the concept of temporary protecting groups, a principle recognized as a prerequisite for success by Emil Fischer in 1903. tcichemicals.com The core challenge in linking amino acids is to form a peptide bond between the carboxyl group of one amino acid and the amino group of another, without unintended reactions at other functional sites, such as side chains or the N-terminus of the first amino acid. chemicalbook.com
The first major breakthrough in this area came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. atamanchemicals.comiroamine.com This was the first truly useful Nα-protecting group that could be removed under conditions that did not break the newly formed peptide bond, a revolutionary discovery that prevented racemization during synthesis. smolecule.comatamanchemicals.com
The development of the tert-butoxycarbonyl (Boc) group represented another significant milestone. chemicalbook.com The Boc group is stable under many reaction conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA). chemicalbook.comottokemi.com This feature made it highly suitable for solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield in the early 1960s, which dramatically simplified and accelerated peptide production. sigmaaldrich.com
The protection of reactive side chains, such as the hydroxyl group of serine, required the development of a complementary set of protecting groups. The benzyl (B1604629) (Bzl) group is a common choice for protecting hydroxyls and is typically removed under different conditions than the Boc group, often through hydrogenolysis or strong acids. chemimpex.comthermofisher.com This concept of using protecting groups that can be removed selectively without affecting others is known as an "orthogonal" protection strategy. sigmaaldrich.comchemicalbook.comlabiostring.com This principle allows for the complex, multi-step synthesis of long peptide chains with various functionalized amino acids, forming the foundation of modern peptide chemistry. tcichemicals.comsigmaaldrich.com
Role of Dicyclohexylammonium (B1228976) (DCHA) Salts in Amino Acid Derivative Handling and Stability
The use of dicyclohexylammonium (DCHA) to form salts with protected amino acids is a common and highly effective strategy to address practical challenges in their storage, handling, and purification. nih.govfishersci.cachemicalbook.com Many protected amino acid derivatives, particularly those with acid-labile protecting groups like Boc, are not crystalline solids but are instead oils or amorphous materials, which are difficult to weigh accurately and handle. atamanchemicals.com Converting these compounds into DCHA salts often induces crystallization, yielding a stable, solid product that is much easier to manage in a laboratory setting.
Stability is another critical advantage conferred by DCHA salt formation. N-protected amino acid derivatives can be unstable, and those carrying very acid-sensitive protecting groups are susceptible to premature cleavage during storage. The formation of a salt with a base like DCHA neutralizes the acidic carboxyl group, significantly improving the shelf-life and stability of the derivative. This is particularly important for preventing degradation and ensuring the high purity of the starting material before it is used in synthesis. fishersci.cachemicalbook.com
Additionally, DCHA salt formation can be a straightforward method for purification. fishersci.cachemicalbook.com In some cases, the crystallization process itself helps to remove impurities. chemicalbook.com This technique has also been used to separate racemates (mixtures of D and L isomers) by forming diastereomeric salts, which can then be separated based on their different physical properties. fishersci.cachemicalbook.com Before the amino acid derivative can be used in a coupling reaction, the DCHA salt must be converted back to the free acid, a process typically achieved by treatment with an aqueous acid like potassium bisulfate or phosphoric acid, followed by extraction. nih.govchemicalbook.com
Data Tables
Table 1: Physicochemical Properties of N-Boc-O-benzyl-L-serine
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₂₁NO₅ | chemimpex.comottokemi.com |
| Molecular Weight | 295.33 g/mol | cdhfinechemical.com |
| Appearance | White to off-white powder/crystal | chemimpex.comottokemi.comsigmaaldrich.com |
| Melting Point | 58-60 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | |
| IUPAC Name | (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid | ottokemi.comsigmaaldrich.com |
| CAS Number | 23680-31-1 | sigmaaldrich.com |
Table 2: Physicochemical Properties of Dicyclohexylamine (B1670486) (DCHA)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₂H₂₃N | atamanchemicals.comnih.gov |
| Molecular Weight | 181.32 g/mol | nih.govfishersci.ca |
| Appearance | Colorless to pale yellow liquid | atamanchemicals.comnih.gov |
| Melting Point | -4 to -0.1 °C | nih.govfishersci.ca |
| Boiling Point | 256-257 °C | nih.gov |
| Density | ~0.91 g/cm³ | nih.govfishersci.ca |
| Solubility | Sparingly soluble in water; miscible with common organic solvents | atamanchemicals.comfishersci.ca |
| CAS Number | 101-83-7 | nih.govfishersci.ca |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-Boc-O-benzyl-L-serine DCHA | Boc-Ser(Bzl)-OH·DCHA |
| L-Serine | Ser |
| tert-Butoxycarbonyl | Boc |
| Benzyl | Bzl |
| Dicyclohexylamine | DCHA |
| Benzyloxycarbonyl | Z, Cbz |
| Trifluoroacetic acid | TFA |
| Potassium bisulfate | KHSO₄ |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQPSNBIGNDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc O Benzyl L Serine Dcha
Classical and Contemporary Approaches to N-Boc-O-benzyl-L-serine Synthesis
The creation of N-Boc-O-benzyl-L-serine involves the strategic protection of the amino and hydroxyl functional groups of the L-serine backbone. This is typically achieved through a sequential process involving O-benzylation and N-tert-butoxycarbonylation.
O-Benzylation Strategies for L-Serine
The introduction of a benzyl (B1604629) group to the hydroxyl side chain of L-serine is a key step in preventing unwanted side reactions during peptide synthesis. smolecule.com The Williamson ether synthesis is a classic and effective method for this transformation. mtu.edunih.gov
In a common approach, N-Boc-L-serine is treated with sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) at a reduced temperature (e.g., 0 °C). mtu.edunih.gov The NaH acts as a strong base, deprotonating the hydroxyl group to form a nucleophilic alkoxide. Subsequently, benzyl bromide is added, and the alkoxide displaces the bromide ion in an S_N2 reaction to form the benzyl ether. mtu.edunih.gov
Another effective method involves the use of cesium carbonate (Cs₂CO₃) as the base. smolecule.com In this variation, Cs₂CO₃ deprotonates the hydroxyl group of N-Boc-L-serine, and the resulting cesium alkoxide reacts with benzyl bromide to yield the desired O-benzyl ether with high efficiency. smolecule.com
| Reagent/Catalyst | Role in O-Benzylation |
| Sodium Hydride (NaH) | Strong base for deprotonating the hydroxyl group. mtu.edunih.gov |
| Benzyl Bromide (BzlBr) | Source of the benzyl protecting group. smolecule.commtu.edu |
| Cesium Carbonate (Cs₂CO₃) | Base for mediating the alkylation reaction. smolecule.com |
| Dimethylformamide (DMF) | Anhydrous solvent for the reaction. mtu.edunih.gov |
N-tert-Butoxycarbonylation Procedures for L-Serine
The protection of the α-amino group of L-serine is most commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). smolecule.com This reagent introduces the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid. smolecule.com
The reaction is typically carried out in a mixed solvent system, such as aqueous sodium carbonate or a mixture of 1,4-dioxane (B91453) and aqueous sodium hydroxide. rsc.org The base is crucial for deprotonating the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. smolecule.com The reaction proceeds through a tetrahedral intermediate, ultimately yielding the N-Boc protected amino acid. smolecule.com
A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and desired reaction conditions. For instance, triethylamine (B128534) in a solvent mixture of acetone (B3395972) and water has also been successfully used for the N-Boc protection of amino acids. google.com
| Reagent | Function in N-tert-Butoxycarbonylation |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Provides the tert-butoxycarbonyl (Boc) protecting group. smolecule.com |
| Sodium Hydroxide (NaOH) | Base to facilitate the reaction. rsc.org |
| Sodium Carbonate (Na₂CO₃) | Base used in the protection reaction. |
| 1,4-Dioxane | Organic solvent used in the reaction mixture. rsc.org |
Sequential Protection Strategies for N-Boc-O-benzyl-L-serine
The synthesis of N-Boc-O-benzyl-L-serine is generally accomplished through a two-step sequential protection strategy. smolecule.commtu.edu The order of protection can vary, but a common pathway involves the initial N-protection of L-serine followed by the O-benzylation of the hydroxyl group. mtu.edursc.org
In one representative synthesis, L-serine is first reacted with di-tert-butyl dicarbonate in a basic aqueous solution to yield N-Boc-L-serine. rsc.org Following purification, the N-Boc-L-serine is then subjected to O-benzylation using sodium hydride and benzyl bromide in DMF to afford the final product, N-Boc-O-benzyl-L-serine. mtu.edursc.org
Alternatively, it is possible to first benzylate the hydroxyl group of serine, although this route is less common. The resulting O-benzyl-L-serine can then be reacted with (Boc)₂O to introduce the N-Boc group. smolecule.com
Formation of the Dicyclohexylammonium (B1228976) (DCHA) Salt
While N-Boc-O-benzyl-L-serine is a stable compound, its conversion to the dicyclohexylammonium (DCHA) salt offers several practical advantages in a laboratory and industrial setting. bachem.compeptide.com
Rationale for DCHA Salt Formation
The formation of the DCHA salt of N-protected amino acids is a widely employed technique for several key reasons:
Improved Handling and Stability: Many free N-protected amino acids are oils or amorphous solids that can be difficult to handle and purify. bachem.com The DCHA salt is often a crystalline solid, which is easier to manipulate, weigh, and store. smolecule.com This crystalline nature also contributes to increased stability. bachem.comlookchem.com
Enhanced Crystallization and Purification: The formation of the DCHA salt facilitates purification through crystallization. smolecule.combachem.com This allows for the removal of impurities that may be difficult to separate from the free acid form.
Improved Solubility Characteristics: DCHA salts can exhibit improved solubility in certain organic solvents while maintaining some aqueous solubility, which can be advantageous for specific applications. lookchem.comsmolecule.com
Crystallization and Purification Techniques for the N-Boc-O-benzyl-L-serine DCHA Salt
The formation and purification of the this compound salt is a straightforward process. Dicyclohexylamine (B1670486) (DCHA), a secondary amine, is added to a solution of N-Boc-O-benzyl-L-serine. smolecule.com The basic amine deprotonates the carboxylic acid of the protected serine derivative, forming the corresponding ammonium (B1175870) carboxylate salt.
The resulting DCHA salt typically precipitates from the reaction mixture or can be induced to crystallize by the addition of a non-polar co-solvent. The crystalline salt can then be isolated by filtration and washed with a suitable solvent to remove any residual impurities. The formation of these stable, crystalline salts is a common strategy to facilitate the purification of protected amino acid derivatives. smolecule.comsmolecule.com
Optimization of Synthetic Pathways for this compound
The optimization of the synthesis of this compound is a critical aspect of its production, focusing on reaction conditions and yield enhancement to ensure an efficient and economically viable process.
Solvent System Selection and Reaction Condition Optimization
The choice of solvent and reaction conditions plays a pivotal role in the synthesis of N-Boc-O-benzyl-L-serine. Dimethylformamide (DMF) is often the preferred solvent for the benzylation of N-Boc-L-serine due to its ability to dissolve the reactants and facilitate the reaction. rsc.orgchemicalbook.com The use of cesium carbonate as a base in DMF has been shown to be an effective method for the O-benzylation of N-Boc-L-serine. chemicalbook.com
The reaction is typically carried out by first reacting N-Boc-L-serine with cesium carbonate in DMF, followed by the addition of benzyl bromide. chemicalbook.com The mixture is stirred for several hours to ensure the completion of the reaction. chemicalbook.com Temperature is a critical parameter, with many procedures performed at room temperature. rsc.org However, initial cooling may be employed, for instance, when using strong bases like sodium hydride. rsc.org
Optimization studies have explored various bases and solvent systems. For example, the use of triethylamine as a base in a dioxane-water mixture has been reported for the introduction of protecting groups. oup.com The reaction conditions, including the concentration of reactants and the reaction time, are carefully controlled to maximize the yield and purity of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. chemicalbook.com
Table 1: Impact of Solvent and Base on N-Boc-O-benzyl-L-serine Synthesis
| Solvent System | Base | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Cesium Carbonate | Room Temperature | High | chemicalbook.com |
| Dimethylformamide (DMF) | Sodium Hydride | 0°C to Room Temp | 94% (for N-Boc-L-serine) | rsc.org |
| Dioxane/Water | Triethylamine | Not Specified | 66% (as DCHA salt) | oup.com |
| Acetone/Water | Triethylamine | 0-40°C | High | google.com |
Yield Enhancement Strategies and Efficiency Considerations
Several strategies are employed to enhance the yield and efficiency of this compound synthesis. One key approach is the formation of the dicyclohexylamine (DCHA) salt, which facilitates the isolation and purification of the product as a stable, crystalline solid. google.com This method can improve isolated yields significantly. google.com
The choice of quenching agent can also impact the yield. For instance, using ammonium sulfate (B86663) solution instead of sodium bisulfate solution has been shown to improve isolated yields by 15-30%. google.com After the primary reaction, the workup procedure, including extraction and washing steps, is crucial for removing impurities and byproducts. chemicalbook.com Purification by flash chromatography is often employed to obtain the final product with high purity. chemicalbook.com
Efficiency considerations also involve the selection of starting materials. While N-Boc-amino acid esters can be used, they are generally more expensive, and the necessary saponification step may lead to racemization or decomposition. google.com Therefore, starting from the more readily available N-Boc-L-serine is often preferred. The stoichiometry of the reagents, such as the amount of benzyl bromide and base, is carefully controlled to ensure complete reaction and minimize side products.
Stereochemical Control in the Synthesis of this compound and its Enantiomers
Maintaining the desired stereochemistry is paramount in the synthesis of amino acid derivatives for applications like peptide synthesis.
Maintenance of L-Configuration during Synthetic Transformations
The synthesis of this compound starts from L-serine, and it is crucial to preserve the L-configuration at the α-carbon throughout the synthetic sequence. rsc.orgpeptide.com The reaction conditions are generally chosen to be mild enough to prevent racemization. For example, the use of cesium carbonate in DMF for benzylation is a method that typically proceeds without affecting the stereocenter. chemicalbook.com
The Boc protecting group is known to be stable under the conditions used for benzylation and DCHA salt formation. nih.gov The subsequent removal of the Boc group, if required for further synthesis steps, is typically achieved under acidic conditions that are also optimized to prevent racemization. researchgate.net Analytical techniques such as polarimetry and chiral chromatography are used to confirm the enantiomeric purity of the final product.
Synthesis of N-Boc-O-benzyl-D-serine DCHA Salt and Related Diastereomers
The synthesis of the D-enantiomer, N-Boc-O-benzyl-D-serine, follows a similar pathway to the L-enantiomer, starting from D-serine. The systematic name for this compound is (R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid. The protection of the amino group with a Boc group and the hydroxyl group with a benzyl group is carried out using analogous methods to those for the L-form.
The formation of the DCHA salt of N-Boc-O-benzyl-D-serine would proceed in a similar manner to the L-isomer, providing a stable, crystalline solid. The synthesis of diastereomers can be relevant in specific research contexts, and controlling the stereochemistry at the α-carbon is the primary way to achieve this. The principles of stereochemical control applied to the L-enantiomer are equally important for the synthesis of the D-enantiomer and any related diastereomers.
Table 2: Comparison of L- and D-Enantiomers
| Compound | Starting Material | Stereochemistry at α-carbon | Systematic Name |
|---|---|---|---|
| N-Boc-O-benzyl-L-serine | L-Serine | (S) | (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid |
| N-Boc-O-benzyl-D-serine | D-Serine | (R) | (R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid |
Applications in Peptide and Protein Synthesis Research
N-Boc-O-benzyl-L-serine as a Chiral Building Block in Biopolymer Construction
The defined stereochemistry of N-Boc-O-benzyl-L-serine is essential for creating peptides with specific biological activities. Its role as a chiral building block ensures the stereochemical integrity of the final peptide product, which is critical for its proper folding and function.
N-Boc-O-benzyl-L-serine is a cornerstone of the classical Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). This method, developed by Bruce Merrifield, involves building a peptide chain sequentially while the C-terminal end is anchored to an insoluble resin support. peptide.com
The Boc/Bzl strategy relies on a principle of differential acid lability for the removal of protecting groups. lsu.edu The N-terminal Boc group is a temporary protecting group, readily removed under moderately acidic conditions, typically using 20% to 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comseplite.com In contrast, the O-benzyl group on the serine side chain is a more permanent protecting group, stable to the repeated TFA treatments required for Boc removal. peptide.com
The general cycle for incorporating an N-Boc-O-benzyl-L-serine residue in SPPS is as follows:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA. seplite.com
Neutralization: The resulting TFA salt is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA). peptide.com
Coupling: The next amino acid in the sequence, in this case, N-Boc-O-benzyl-L-serine, is activated (e.g., with DCC) and coupled to the free amine of the resin-bound peptide. seplite.com
Washing: Excess reagents and byproducts are washed away, and the cycle is repeated until the desired peptide sequence is complete. peptide.com
After the full peptide has been assembled, the final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups, including the O-benzyl group. This requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.compeptide.com
Table 1: Key Steps and Reagents in the Boc/Bzl SPPS Strategy
| Step | Purpose | Typical Reagents |
|---|---|---|
| Nα-Boc Deprotection | Removal of the temporary N-terminal protecting group. | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). seplite.com |
| Neutralization | Conversion of the TFA salt to a free amine for coupling. | Diisopropylethylamine (DIEA). peptide.com |
| Amino Acid Coupling | Formation of the peptide bond. | N-Boc-amino acid, Dicyclohexylcarbodiimide (DCC). seplite.com |
| Final Cleavage | Cleavage from resin and removal of side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA). peptide.com |
While SPPS is dominant for many applications, N-Boc-O-benzyl-L-serine is also utilized in traditional solution-phase peptide synthesis. peptide.com This method is often employed for the large-scale synthesis of shorter peptides or for fragments that will later be joined together. In this approach, the protected amino acids are coupled in a suitable solvent, and the resulting peptide is purified after each step.
The application of N-Boc-O-benzyl-L-serine extends beyond the synthesis of natural peptides. It is a valuable building block for constructing non-natural peptides, such as α-/β-mixed peptides. These are peptides that incorporate both α- and β-amino acids in their sequence.
Recent research has demonstrated the synthesis of short α-/β-mixed peptides using N-Boc-O-benzyl-L-serine. nih.gov For example, the dipeptide N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ was synthesized by coupling Boc-protected N-Boc-O-benzyl-L-serine with a β-leucine methyl ester. nih.gov This particular peptide showed notable α-amylase inhibitory activity, highlighting the potential of these non-natural structures in therapeutic design. nih.gov
Table 2: Research Findings on α-/β-Mixed Peptides Synthesized with N-Boc-O-benzyl-L-serine
| Synthesized Peptide | Key Amino Acids | Observed Biological Activity | Research Finding |
|---|---|---|---|
| N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ | α-L-Serine, β-L-Leucine | α-Amylase Inhibition (45%) | Showed the highest α-amylase inhibitory action among the synthesized peptides in the study. nih.gov |
Role in the Synthesis of Biologically Relevant Peptides and Peptidomimetics
The use of N-Boc-O-benzyl-L-serine is integral to the creation of peptides and peptidomimetics with specific biological functions, from therapeutic agents to engineered enzymes. chemimpex.comchemimpex.com
N-Boc-O-benzyl-L-serine is a crucial building block in the synthesis of peptide-based drugs and potential therapeutic agents. chemimpex.comingredientsnetwork.com By incorporating this protected serine derivative, chemists can construct complex peptide sequences designed to interact with specific biological targets like enzymes or receptors. chemimpex.com
The serine side chain, with its hydroxyl group, is often important for biological activity as it can participate in hydrogen bonding with receptors. peptide.com The use of the benzyl (B1604629) protecting group allows for the synthesis of the desired peptide backbone without interference from this reactive side chain. An example of its application is in the synthesis of α-/β-mixed peptides that act as α-amylase inhibitors, which could be relevant for managing carbohydrate metabolism. nih.gov The peptide N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃, for instance, demonstrated 45% α-amylase inhibition, a higher activity than some naturally occurring peptide inhibitors. nih.gov
The chemical synthesis of peptides and small proteins enabled by building blocks like N-Boc-O-benzyl-L-serine is a form of protein engineering. It allows for the precise, site-specific incorporation of serine residues that can be further modified. While metabolic engineering can alter serine biosynthesis pathways in organisms, chemical synthesis provides a direct route to creating proteins with specifically placed serine residues or their analogs. nih.gov
The ability to synthesize custom peptides opens the door to modifying their structure to enhance activity or stability. nih.gov For example, after a peptide is synthesized using N-Boc-O-benzyl-L-serine and the protecting groups are removed, the newly exposed serine hydroxyl group can be a site for post-translational modifications, such as phosphorylation or glycosylation. This process allows researchers to engineer proteins and enzymes with modified serine residues to study their function or to create novel biocatalysts and therapeutic proteins.
Orthogonal Protecting Group Strategies in Complex Peptide Synthesis Utilizing N-Boc-O-benzyl-L-serine
In the intricate process of building peptides, protecting groups are essential for preventing unwanted side reactions at reactive sites, such as the α-amino group and the side chains of amino acids. nih.gov The success of a complex synthesis hinges on an orthogonal protection strategy, where specific protecting groups can be removed under distinct conditions without affecting others. nih.gov The Boc/Benzyl strategy, employed with N-Boc-O-benzyl-L-serine, is a classic approach in solid-phase peptide synthesis (SPPS). ingredientsnetwork.com
Comparison of Boc/Benzyl Protection with Other Protecting Group Systems (e.g., Fmoc, Z)
The two predominant strategies in solid-phase peptide synthesis are the Boc/Benzyl (Bzl) and the Fmoc/tert-butyl (tBu) systems. peptide.com The benzyloxycarbonyl (Z or Cbz) group, while historically significant in solution-phase synthesis, sees limited use in modern solid-phase methods. ingredientsnetwork.com
The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary N-terminal Boc group and the semi-permanent side-chain Bzl group are removed by acidic reagents, but their lability to acid differs significantly. researchgate.net This graduated lability allows for selective removal. In contrast, the Fmoc/tBu system is truly orthogonal, as the N-terminal Fmoc group is base-labile (removed by piperidine), while the side-chain tBu group is acid-labile (removed by trifluoroacetic acid, TFA). researchgate.netresearchgate.net
Below is a comparative analysis of these protecting group strategies.
| Feature | Boc/Benzyl (Bzl) System | Fmoc/tert-Butyl (tBu) System | Benzyloxycarbonyl (Z) System |
|---|---|---|---|
| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Side-Chain Protection (e.g., for Serine) | Benzyl (Bzl) | tert-Butyl (tBu) | Benzyl (Bzl) |
| N-α Deprotection Condition | Mild acid (e.g., 25-50% TFA in CH₂Cl₂) | Base (e.g., 20% piperidine in DMF) | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) rsc.org |
| Side-Chain Deprotection / Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA) researchgate.netacs.org | Strong acid (e.g., 95% TFA) researchgate.net | Catalytic hydrogenation or strong acid rsc.org |
| Orthogonality | Quasi-orthogonal (based on differential acid lability) researchgate.net | Fully orthogonal (acid vs. base cleavage) | Compatible with Boc and Fmoc strategies under specific conditions researchgate.net |
| Advantages | Robust, less prone to diketopiperazine formation, good for hydrophobic sequences. researchgate.net | Milder overall conditions, avoids use of hazardous HF, larger variety of available derivatives. chemimpex.com | Stable, crystalline derivatives, resistant to racemization during activation. rsc.org |
| Disadvantages | Requires harsh, corrosive strong acids (HF) for final cleavage; repetitive acid exposure can degrade sensitive peptides. tsijournals.com | Base-labile peptides (e.g., depsipeptides) are incompatible; Fmoc group removal can sometimes be problematic. researchgate.nettsijournals.com | Mainly used in solution-phase; removal conditions can affect other protecting groups. ingredientsnetwork.com |
Selective Deprotection Mechanisms and Considerations in Multi-Step Syntheses
The selective removal of protecting groups is the cornerstone of the Boc/Bzl strategy in multi-step peptide synthesis. acs.org The process relies on a gradient of acid strength to differentiate between the temporary N-terminal protection and the more robust, semi-permanent side-chain protection.
Mechanism of Selective Deprotection:
Boc Group Removal: The N-α-Boc group is cleaved at each step of the synthesis using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). acs.org This treatment is strong enough to remove the Boc group efficiently, exposing a free amine for the next coupling step, but is generally not harsh enough to cleave the side-chain benzyl ether of the serine residue. ingredientsnetwork.com
Benzyl Group Removal: The O-benzyl group on the serine side chain is stable to the repetitive TFA treatments used for Boc removal. ingredientsnetwork.com It is cleaved only at the end of the synthesis during the final deprotection and cleavage from the solid support. researchgate.net This step requires a much stronger acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netacs.org
Considerations in Multi-Step Syntheses:
Acid-Sensitivity: Although the benzyl group is relatively stable to TFA, prolonged or repeated exposure throughout the synthesis of a long peptide can lead to premature cleavage, a phenomenon known as "bleeding". tsijournals.com This can expose the serine hydroxyl group, leading to side reactions.
Scavengers: During the final, strong-acid cleavage step, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers, such as cresol or thioanisole, are typically added to the cleavage cocktail to trap these electrophiles and prevent side reactions with sensitive amino acid residues like tryptophan or methionine.
Peptide Integrity: The use of very strong acids like HF can be detrimental to peptides containing fragile or acid-sensitive modifications, such as glycosylations or phosphorylations. tsijournals.com This limitation is a key reason why the milder Fmoc/tBu strategy has become more prevalent for many applications. chemimpex.com
Advanced Applications in Synthetic Organic Chemistry Beyond Peptides
The utility of N-Boc-O-benzyl-L-serine extends beyond its role as a simple amino acid building block in peptide synthesis. Its defined stereochemistry and orthogonally protected functional groups make it a valuable chiral precursor for a variety of complex molecules. peptide.com
Incorporation into Phosphorus-Containing Amino Acid Derivatives
N-Boc-L-serine derivatives serve as key starting materials for the synthesis of unnatural amino acids containing phosphorus in their side chains. These compounds are of interest for their potential biological activities and as tools for studying cellular processes like phosphorylation.
One notable synthetic strategy involves the conversion of N-Boc-L-serine into its corresponding β-lactone. This strained, four-membered ring is an excellent electrophile. In a key step, the nucleophilic addition of trimethyl phosphite to N-Boc-(L)-serine β-lactone proceeds upon heating to yield a β-phosphono α-amino ester. This reaction effectively transforms the serine side chain into a carbon-phosphorus bond-containing moiety, providing an efficient route to enantiomerically pure phosphonic acid analogs of amino acids.
Synthesis of Specific Complex Molecular Architectures and Scaffolds
As a versatile chiral building block, N-Boc-O-benzyl-L-serine is employed in the synthesis of complex molecular scaffolds that are not peptides. peptide.com These scaffolds can serve as frameworks for developing new therapeutic agents. chemimpex.com
For instance, L-serine is the chiral starting material for synthesizing (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. This synthesis involves first protecting the amino group of L-serine with a Boc group, followed by cyclization to form an oxazolidine ring, which protects both the amine and the hydroxyl group simultaneously. Subsequent chemical modifications, including Swern oxidation of the side chain, yield the target aldehyde. This oxazolidine derivative is a significant precursor for synthesizing medicinally important molecules, such as analogs of sphingosine, which are investigated for their role as inhibitors of Protein Kinase C (PKC), an enzyme implicated in tumor cell proliferation.
Mechanistic and Reaction Pathway Investigations Involving N Boc O Benzyl L Serine Dcha
O-Benzyl Deprotection Mechanisms
The O-benzyl group is a widely used protecting group for the hydroxyl function of serine. Its removal can be achieved through several methods, primarily hydrogenolysis and treatment with strong acids.
Hydrogenolysis is a mild and common method for the deprotection of the O-benzyl group. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) in the presence of a hydrogen source, such as hydrogen gas (H₂). The reaction proceeds via the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether, resulting in the free hydroxyl group of serine and toluene (B28343) as a byproduct. This method is advantageous as it is generally clean and does not lead to significant side reactions. peptide.com
Strong acid cleavage offers an alternative method for O-benzyl group removal, often performed concurrently with the cleavage of the peptide from a solid-phase resin in Boc-based peptide synthesis. peptide.compeptide.com Very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required for this purpose. peptide.com These harsh conditions can lead to side reactions, and appropriate scavengers are necessary to protect sensitive residues in the peptide. During superacid deprotection, the benzyl group can be cleaved, but there is a risk of side reactions such as the formation of 3-benzyl tyrosine if tyrosine is present in the peptide sequence. google.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Mild, atmospheric pressure | Clean reaction, high yield | Not compatible with sulfur-containing amino acids |
| Strong Acid Cleavage | HF or TFMSA | Harsh, often with scavengers | Simultaneous cleavage from resin | Potential for side reactions |
Influence of Serine Side Chain in Peptide Interactions and Conformational Studies
The side chain of serine, with its hydroxyl group, plays a significant role in the structure and function of peptides. The protection of this hydroxyl group with a benzyl ether alters its chemical properties and, consequently, its influence on peptide conformation.
The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and a hydrogen bond acceptor. peptide.com This ability is crucial for the formation of secondary structures within peptides and for the interaction of peptides with their receptors. The serine side chain can form hydrogen bonds with backbone amide and carbonyl groups, contributing to the stability of helical and sheet structures. nih.govnih.gov
When the hydroxyl group is protected with a benzyl group, as in O-benzyl-L-serine, its ability to participate in hydrogen bonding is eliminated. The bulky and hydrophobic benzyl group can also introduce steric hindrance, which can influence the local conformation of the peptide chain. Conformational studies on homo-oligopeptides of O-benzyl-L-tyrosine, a structurally similar protected amino acid, have shown that the presence of the benzyl group can favor the formation of β-structures in both the solid state and in solution. nih.gov It is plausible that the O-benzyl group in serine-containing peptides would have a similar effect, promoting specific secondary structures due to both the absence of hydrogen bonding from the side chain and the steric influence of the benzyl group.
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of N-Boc-O-benzyl-L-serine DCHA and its Derivatives
Spectroscopic methods are indispensable for confirming the structural integrity of this compound. These techniques probe the molecular structure and provide a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. The resulting spectrum is a composite of signals from the protected amino acid (N-Boc-O-benzyl-L-serine) and the dicyclohexylamine (B1670486) counter-ion.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-Boc-O-benzyl-L-serine, characteristic signals include those for the tert-butoxycarbonyl (Boc) protecting group, the benzyl (B1604629) group, and the serine backbone. The DCHA counter-ion contributes signals from its two cyclohexyl rings.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Assignment (N-Boc-O-benzyl-L-serine moiety) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group (-C(CH₃)₃) | 1.44 | Singlet | 9H |
| Serine β-CH₂ | 3.65 - 3.95 | Multiplet | 2H |
| Serine α-CH | 4.43 - 4.51 | Multiplet | 1H |
| Benzyl -CH₂- | 4.53 | Singlet | 2H |
| NH | 5.41 | Doublet | 1H |
| Aromatic (Phenyl) | 7.23 - 7.36 | Multiplet | 5H |
| Assignment (DCHA moiety) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl CH | ~2.5-3.0 | Multiplet | 2H |
| Cyclohexyl CH₂ | ~1.0 - 1.9 | Multiplet | 20H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Each carbon atom in the this compound salt gives rise to a specific signal, confirming the presence of all constituent parts, including the Boc group, the benzyl ether, the serine backbone, and the dicyclohexylammonium (B1228976) cation. chemicalbook.com
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Assignment (N-Boc-O-benzyl-L-serine moiety) | Approximate Chemical Shift (δ, ppm) |
| Boc group (-C (CH₃)₃) | ~80.0 |
| Boc group (-C(C H₃)₃) | ~28.3 |
| Serine α-CH | ~55.0 |
| Serine β-CH₂ | ~70.0 |
| Benzyl -CH₂- | ~73.0 |
| Aromatic (Phenyl) | ~127.0 - 138.0 |
| Carboxylate (-COO⁻) | ~172.0 |
| Boc Carbonyl (-C=O) | ~155.0 |
| Assignment (DCHA moiety) | Approximate Chemical Shift (δ, ppm) |
| Cyclohexyl CH | ~52.0 |
| Cyclohexyl CH₂ | ~25.0 - 32.0 |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. This provides a characteristic "fingerprint" of the compound.
Key characteristic absorption bands in the FTIR spectrum include:
N-H stretching: A broad absorption around 3300-3500 cm⁻¹ associated with the amine (R₃N⁺-H) of the DCHA salt and the amide N-H of the Boc group.
C-H stretching: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds (cyclohexyl, serine backbone, Boc) and just above 3000 cm⁻¹ for aromatic C-H bonds (benzyl group).
C=O stretching: A strong absorption around 1710 cm⁻¹ for the urethane (B1682113) carbonyl of the Boc group and another strong absorption for the carboxylate anion (-COO⁻) around 1620-1550 cm⁻¹.
C-O stretching: Absorptions in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the ether, carboxylate, and carbamate (B1207046) groups.
Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., MALDI-TOF)
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its composition. Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are typically used.
In the analysis, the compound can be observed as the intact salt or, more commonly, as its constituent ions. The expected observations would be the protonated N-Boc-O-benzyl-L-serine molecule [M+H]⁺ and the protonated dicyclohexylamine molecule [DCHA+H]⁺. This analysis confirms that both components of the salt are present in the sample and provides definitive molecular weight information, which also serves as an indicator of purity. The use of MALDI-TOF has been documented for the characterization of polymers derived from related amino acid derivatives. chemicalbook.com
Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound. This method separates the compound from any impurities, such as starting materials, byproducts from the synthesis, or degradation products.
Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid). The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥97% as determined by HPLC. researchgate.net
Techniques for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to undesired side products or biologically inactive peptides.
A powerful method for determining enantiomeric purity is NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The principle involves converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral reagent. These resulting diastereomers have distinct chemical and physical properties and will exhibit separate, distinguishable signals in the NMR spectrum.
For N-Boc-O-benzyl-L-serine, the carboxylic acid functional group can be derivatized with a chiral alcohol or amine. Alternatively, after removal of the Boc group, the free amine can be reacted with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.gov The integration of the distinct signals for the resulting diastereomers in the ¹H or ¹⁹F NMR spectrum allows for precise quantification of the enantiomeric excess (ee). This method is highly accurate for detecting even small amounts of the unwanted enantiomer. researchgate.netresearchgate.net
Chiral Chromatography (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral molecules such as N-Boc-O-benzyl-L-serine. The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and allowing for their individual quantification. This is crucial in synthetic chemistry to determine the enantiomeric purity of the product.
Detailed research findings have demonstrated the successful chiral separation of N-(tert-Butoxycarbonyl)-O-benzyl-serine using a macrocyclic antibiotic, Ristocetin A, as a covalently bonded chiral stationary phase. mst.edu These macrocyclic glycopeptide-based CSPs are known for their multimodal capabilities, enabling separations in normal-phase, polar-organic, and reversed-phase modes. mst.edusigmaaldrich.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipolar interactions, and steric hindrance, between the analyte and the complex three-dimensional structure of the CSP. mst.edu
For N-protected amino acids like N-Boc-O-benzyl-L-serine, the CHIROBIOTIC R (Ristocetin A) and CHIROBIOTIC T (Teicoplanin) CSPs have been identified as particularly effective. sigmaaldrich.com The choice of mobile phase plays a significant role in achieving optimal separation. rsc.org In the case of N-(tert-Butoxycarbonyl)-O-benzyl-serine on a Ristocetin A CSP, a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) in a methanol-water mixture has been successfully employed. mst.edu
The following interactive data table summarizes the chromatographic conditions and results from a study on the chiral separation of N-(tert-Butoxycarbonyl)-O-benzyl-serine.
| Parameter | Value |
| Analyte | N-(tert-Butoxycarbonyl)-O-benzyl-serine |
| Chiral Stationary Phase | Ristocetin A |
| Mobile Phase | 10 mM Ammonium Acetate in Methanol/Water (90/10, v/v) |
| Retention Factor (k') of L-enantiomer | 1.26 |
| Separation Factor (α) | 1.18 |
| Resolution (Rs) | 0.8 |
Table 1: HPLC parameters for the chiral separation of N-(tert-Butoxycarbonyl)-O-benzyl-serine on a Ristocetin A stationary phase. mst.edu
The data indicates a successful, albeit partial, resolution of the enantiomers under these conditions, with the L-enantiomer eluting first. mst.edu The separation factor (α) greater than 1 confirms that the chiral stationary phase can differentiate between the two enantiomers. Further optimization of the mobile phase composition, such as adjusting the organic modifier concentration or the buffer pH and concentration, could potentially improve the resolution (Rs) for baseline separation. The ability to achieve such separations is fundamental for quality control in peptide synthesis, where the chiral purity of the amino acid building blocks is paramount. phenomenex.comnih.govsigmaaldrich.com
Future Directions and Emerging Research Areas
Novel Synthetic Routes for Enhanced Efficiency, Green Chemistry, and Industrial Scalability
The synthesis of N-Boc-O-benzyl-L-serine and its derivatives is a well-established process, but research continues to seek improvements in efficiency, sustainability, and cost-effectiveness, particularly for large-scale production. researchgate.netorgsyn.org Traditional synthetic methods often involve multiple steps, including the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by benzylation of the hydroxyl side chain. rsc.orgchemicalbook.com
One common laboratory-scale synthesis involves reacting L-serine with di-tert-butyl dicarbonate (B1257347) to form N-Boc-L-serine, followed by benzylation using benzyl (B1604629) bromide in the presence of a base like sodium hydride or cesium carbonate. rsc.orgchemicalbook.comnih.gov While effective, these methods often use hazardous reagents and solvents like dimethylformamide (DMF), prompting a shift towards greener alternatives. chemicalbook.comnih.gov
| Approach | Key Reagents/Conditions | Advantages | Challenges for Industrial Scale |
|---|---|---|---|
| Traditional Batch Synthesis | Di-tert-butyl dicarbonate, Benzyl bromide, Sodium hydride, DMF | Well-established, reliable for lab scale | Use of hazardous reagents, solvent waste, batch-to-batch variability |
| Cesium Salt Intermediate | Cesium carbonate, Benzyl bromide, DMF | High yield for benzylation step nih.gov | Cost of cesium carbonate, use of DMF |
| Green Chemistry Approaches | Enzymatic catalysis, alternative solvents (e.g., ionic liquids, greener ethers) | Reduced environmental impact, improved safety unibo.it | Catalyst stability, reaction kinetics, solvent recovery |
| Continuous Flow Synthesis | Microreactors, immobilized reagents/catalysts | Enhanced safety, consistent product quality, potential for automation unibo.it | Initial setup cost, potential for clogging, process optimization |
Exploration of New Applications in Materials Science and Bioconjugation Techniques
The unique structural features of O-benzyl-L-serine make it a valuable component in the development of novel materials and for bioconjugation. Its ability to be incorporated into peptide chains allows for the creation of polymers and other materials with specific, programmable properties.
In materials science, derivatives of O-benzyl-L-serine are used in the synthesis of polypeptides that can self-assemble into well-defined structures like films, fibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The benzyl protecting group can be removed post-polymerization to expose the hydroxyl group, providing a site for further functionalization or for altering the material's properties, such as hydrophilicity.
Bioconjugation involves covalently linking biomolecules, such as proteins or peptides, to other molecules or surfaces. chemimpex.comchemimpex.com N-Boc-O-benzyl-L-serine serves as a key building block in synthesizing custom peptides that are then used in these techniques. chemimpex.com For example, a peptide containing an O-benzyl-serine residue can be synthesized and then deprotected to reveal the serine hydroxyl group. This hydroxyl group can then be selectively modified, for instance, through oxidation to an aldehyde, which can then be ligated to another molecule. rsc.org This allows for the site-specific modification of proteins, the attachment of drugs to antibodies for targeted delivery, and the immobilization of enzymes onto surfaces. chemimpex.comrsc.org
Development of Serine-Containing Peptidomimetics for Advanced Biological Probes and Molecular Tools
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability against enzymatic degradation, bioavailability, and receptor-binding affinity. springernature.com O-benzyl-L-serine is a crucial starting material for creating such molecules. chemimpex.com
By incorporating O-benzyl-L-serine into a peptide sequence, researchers can create probes to study protein-protein interactions and enzyme mechanisms. chemimpex.com The benzyl group provides a bulky, hydrophobic moiety that can influence the peptide's conformation and interaction with biological targets. After synthesis, the benzyl group can be retained as part of the final structure or removed to allow for further modification. These peptidomimetics are developed as enzyme inhibitors, receptor agonists or antagonists, and tools for mapping biological pathways. For instance, serine-containing peptidomimetics are used to design specific inhibitors for serine proteases, a large family of enzymes involved in numerous physiological processes.
Computational Studies on Reaction Mechanisms, Conformational Analysis, and Peptide Design Involving O-benzyl-L-serine Residues
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, accelerating research and development. rsc.org In the context of O-benzyl-L-serine, computational studies provide deep insights into several key areas.
Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods are used to model synthetic reactions at the atomic level. researchgate.netgriffith.edu.au These calculations can elucidate transition states, reaction intermediates, and activation energies, helping chemists to optimize reaction conditions, improve yields, and understand unexpected outcomes.
Conformational Analysis: The three-dimensional shape of a peptide is critical to its biological function. The presence of an O-benzyl-L-serine residue can significantly influence the local and global conformation of a peptide chain. Molecular dynamics (MD) simulations and other conformational search methods are used to explore the preferred shapes (conformations) of peptides containing this residue. nih.gov This information is vital for designing peptides that can adopt a specific structure to bind to a biological target with high affinity and specificity.
Q & A
Q. Methodological Resolution :
Perform spiking experiments with known impurities to identify detection gaps.
Use LC-MS to characterize unresolved peaks.
Validate with 1H NMR quantitative integration (e.g., tert-butyl proton ratios) .
What safety protocols are critical when handling DCHA in synthesis?
DCHA is highly toxic (acute oral toxicity >5x HTHT per SDS) and requires:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation (flash point 96°C) .
- Waste Disposal : Neutralize with dilute HCl before segregating as hazardous waste .
Contingency Planning : Train staff in emergency procedures for spills (e.g., absorb with vermiculite) and maintain SDS documentation .
How can computational modeling aid in optimizing this compound synthesis?
Advanced applications include:
- DFT Calculations : Predict intermediates’ stability in Boc protection/benzylation steps.
- Solvent Optimization : COSMO-RS models to select solvents maximizing yield (e.g., DCM vs. THF) .
- Reaction Kinetics : Monte Carlo simulations to model temperature-dependent racemization rates .
Validation : Correlate computational predictions with experimental Arrhenius plots for activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
